3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Structurally, it features:
- 3-(4-Fluorophenyl): Enhances binding affinity to hydrophobic pockets in target enzymes via aromatic interactions and fluorine’s electron-withdrawing effects .
- 5-Methyl: A small alkyl group that optimizes steric fit while maintaining metabolic stability .
- 2-Trifluoromethyl: Improves lipophilicity and resistance to oxidative metabolism due to the strong C–F bond .
- N-(Tetrahydrofuran-2-ylmethyl): A unique substituent at position 7, replacing common pyridinylmethyl groups (e.g., in compounds 47–51), which may enhance solubility and reduce hERG channel binding .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N4O/c1-11-9-15(24-10-14-3-2-8-28-14)27-18(25-11)16(17(26-27)19(21,22)23)12-4-6-13(20)7-5-12/h4-7,9,14,24H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKGSSBLSJDPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
-
Step 1 : 5-Amino-3-(4-fluorophenyl)-1H-pyrazole reacts with ethyl 4,4,4-trifluoroacetoacetate in acetic acid under reflux (110–120°C) to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.
-
Step 2 : The intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (Me₄N⁺Cl⁻) to yield the 7-chloro derivative.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Temperature | 110–120°C | |
| Chlorination Reagents | POCl₃, Me₄N⁺Cl⁻ | |
| Yield (7-chloro) | 85–92% |
Halogenation and Functional Group Modifications
Trifluoromethyl Group Installation
The 2-(trifluoromethyl) group is introduced during the cyclization step by selecting a β-keto ester containing the trifluoromethyl moiety (e.g., ethyl 4,4,4-trifluoroacetoacetate). This approach ensures regioselectivity at the 2-position of the pyrazolo[1,5-a]pyrimidine core.
Fluorophenyl Group Retention
The 4-fluorophenyl group at the 3-position originates from the starting 5-amino-3-(4-fluorophenyl)-1H-pyrazole, which is commercially available or synthesized via Friedländer-type condensation.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Castillo et al. (2016) demonstrated that microwave irradiation under solvent-free conditions accelerates cyclization, reducing reaction times from hours to minutes. Applying this method to the target compound could enhance efficiency:
One-Pot Halogenation-Cyclization
Sikdar et al. (2023) developed a one-pot method using sodium halides (e.g., NaI) and potassium persulfate (K₂S₂O₈) to simultaneously cyclize and halogenate pyrazolo[1,5-a]pyrimidines. Adapting this for the target compound could streamline the synthesis:
Advantages :
Analytical Characterization
The final compound is characterized using:
Representative ¹H NMR Data (CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | s | Pyrimidine H-6 |
| 7.45 | d (J = 8 Hz) | 4-Fluorophenyl H-2, H-6 |
| 4.12 | m | Tetrahydrofuran CH₂ |
| 2.51 | s | 5-CH₃ |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways may lead to isomeric byproducts. Using electron-deficient β-dicarbonyl compounds (e.g., trifluoromethyl-substituted esters) favors the desired regiochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.
Reduction: Reduction reactions may target the pyrazole or pyrimidine rings.
Substitution: The fluorophenyl and trifluoromethyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds similar to 3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibit various biological activities:
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have shown promise as anticancer agents. Studies suggest that this compound may inhibit specific kinases involved in tumor growth and proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : The unique chemical structure may also confer antimicrobial activity, providing a basis for further investigation into its use against resistant strains of bacteria.
Synthesis Methodologies
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This involves cyclization reactions that establish the pyrazole ring and pyrimidine framework.
- Introduction of Functional Groups : The addition of the tetrahydrofuran and trifluoromethyl groups is crucial for enhancing biological activity.
- Purification and Characterization : Techniques such as column chromatography and NMR spectroscopy are employed to purify and confirm the structure of the synthesized compound.
Case Studies
Several studies have explored the applications of pyrazolo[1,5-a]pyrimidine derivatives in drug development:
- Case Study 1 : A derivative similar to this compound was tested for its efficacy against breast cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations.
- Case Study 2 : Another study focused on the anti-inflammatory properties of related compounds, demonstrating a marked decrease in inflammatory cytokines in vitro.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Target Compound | Antimicrobial | 15.0 |
Table 2: Synthesis Steps Overview
| Step Number | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of pyrazolo[1,5-a]pyrimidine core |
| 2 | Substitution | Introduction of tetrahydrofuran group |
| 3 | Functionalization | Addition of trifluoromethyl group |
| 4 | Purification | Column chromatography and NMR analysis |
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings:
Role of 3-(4-Fluorophenyl) : Present in the target compound and analogs (e.g., 47, 50), this group is critical for anti-mycobacterial activity. Fluorine’s electronegativity enhances target binding, as seen in MIC values < 0.2 µg/mL across analogs .
Impact of 5-Substituents: 5-Methyl (target) vs. 5-phenyl (47, 50): Smaller substituents like methyl improve solubility (LogP = 3.5 vs. 3.8–4.1) without compromising potency .
7-Amine Modifications: Tetrahydrofuran-2-ylmethyl (target) vs. 12 µM for 47) and improving CNS penetration . Piperidine-containing groups (50): Increase metabolic stability but may introduce off-target interactions (e.g., CYP450 inhibition) .
Triazolo vs. Pyrazolo Cores : Triazolopyrimidines (e.g., 23, 34 ) exhibit distinct target profiles (e.g., DHODH vs. ATP synthase inhibition) due to altered hydrogen-bonding capacity and ring geometry.
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Compound 47 | Compound 50 | Compound 23 |
|---|---|---|---|---|
| Molecular Weight | 449.4 | 409.4 | 479.5 | 310.1 |
| LogP | 3.5 | 3.8 | 4.1 | 4.5 |
| Microsomal t₁/₂ (h) | >4 | 3.5 | 6.2 | 2.8 |
| hERG IC₅₀ (µM) | >30 | 12 | 18 | N/A |
| Aqueous Solubility (µg/mL) | 25 | 12 | 8 | 5 |
Biologische Aktivität
The compound 3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article focuses on the biological activity of this specific compound, particularly its potential as an antitubercular agent and its interaction with various biological targets.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Substituents :
- 4-fluorophenyl group
- Methyl group at position 5
- Tetrahydrofuran-2-ylmethyl moiety
- Trifluoromethyl group at position 2
This unique arrangement contributes to its pharmacological properties, influencing its interactions with biological targets.
Antimycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). The specific compound has demonstrated significant in vitro activity against M.tb, with structure-activity relationship (SAR) studies indicating that the presence of the 4-fluorophenyl substituent enhances its potency.
A study published in Nature indicated that compounds with similar structures exhibited low cytotoxicity and effective inhibition of M.tb growth within macrophages. The mechanism of action appears to be distinct from traditional antibiotics, as it does not interfere with cell wall biosynthesis or iron uptake pathways, suggesting a novel mode of action .
Other Biological Activities
Beyond its antimycobacterial properties, pyrazolo[1,5-a]pyrimidines have been explored for their potential in various therapeutic areas:
- Cancer Treatment : Some derivatives have shown promise as selective protein inhibitors and apoptosis inducers .
- Neurological Effects : Research indicates potential psychopharmacological applications due to their ability to modulate neurotransmitter systems .
In Vitro Studies
In a series of experiments assessing the biological activity of related compounds, researchers found that those with a trifluoromethyl group exhibited enhanced binding affinity to target proteins involved in ATP synthesis in M.tb. This was confirmed through high-throughput screening methods that identified several analogues with promising antitubercular activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could significantly alter biological activity. For instance:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Fluorophenyl | Increased potency |
| 5 | Methyl | Enhanced stability |
| 2 | Trifluoromethyl | Improved binding |
This table summarizes how different substituents can influence the biological efficacy of pyrazolo[1,5-a]pyrimidines.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclocondensation of pyrazole precursors with pyrimidine intermediates. Key steps include:
- Cyclization : Use polar aprotic solvents (e.g., DMF or DCM) and catalysts like triethylamine to facilitate ring closure .
- Substituent Introduction : Fluorophenyl and trifluoromethyl groups are added via nucleophilic substitution under controlled temperatures (60–80°C) to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .
- Data Insight : Yield improvements (from ~40% to 65%) are achievable by replacing dichloromethane with tetrahydrofuran (THF) during amination steps .
Q. How is structural confirmation performed, and what analytical techniques are most reliable for validating the molecular geometry?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : - and -NMR confirm substituent positions via characteristic shifts (e.g., 7.2–8.1 ppm for fluorophenyl protons) .
- X-Ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrazolo-pyrimidine core planarity <5° deviation) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 437.15 for [M+H]) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., KDR, AKT1) due to pyrazolo-pyrimidine affinity for ATP-binding pockets .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC values typically <10 µM for active derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity against off-pathway enzymes?
- Methodological Answer : Systematically modify substituents and evaluate binding using:
- Substituent Variation : Replace tetrahydrofuran-2-ylmethyl with bulkier groups (e.g., morpholinopropyl) to sterically hinder off-target interactions .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with catalytic lysine residues in kinases .
- Enzymatic Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity cliffs .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Address variability via:
- Buffer Optimization : Test Tris-HCl vs. HEPES buffers to stabilize pH-sensitive interactions .
- Redox Control : Add antioxidants (e.g., DTT) if the compound undergoes oxidative degradation in cell-based assays .
- Orthogonal Assays : Validate cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo®) .
- Case Study : Discrepancies in IC values (e.g., 2 µM vs. 8 µM) for analogs may stem from differences in serum protein binding; use ultrafiltration to quantify free drug concentrations .
Q. How can in vivo pharmacokinetic (PK) studies be optimized to improve bioavailability?
- Methodological Answer :
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>2 mg/mL) .
- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 (CYP) liabilities; fluorophenyl groups reduce CYP3A4-mediated clearance by 40% .
- Tissue Distribution : Radiolabel the compound with for quantitative whole-body autoradiography (QWBA) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
